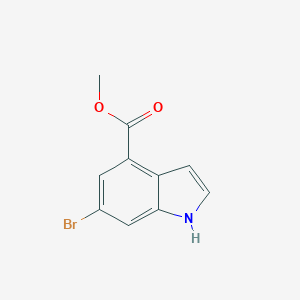

methyl 6-bromo-1H-indole-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFSQBKJYHWFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548949 | |

| Record name | Methyl 6-bromo-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107650-22-6 | |

| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107650-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-bromo-1H-indole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes to Methyl 6 Bromo 1h Indole 4 Carboxylate and Its Analogs

De Novo Synthesis Approaches

The de novo synthesis of the indole (B1671886) core is a fundamental strategy in organic chemistry, allowing for the construction of the heterocyclic system from acyclic or non-indole precursors. These methods are particularly useful for creating specifically substituted indoles that might be difficult to access through functionalization of the parent indole.

Cyclization Reactions for Indole Core Formation

The formation of the indole ring is often achieved through powerful cyclization reactions. A prominent modern method involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. This approach provides a flexible route to functionalized indoles. For instance, methyl indole-4-carboxylate can be synthesized efficiently from methyl 2-ethenyl-3-nitrobenzoate. orgsyn.org The reaction proceeds in the presence of a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and carbon monoxide, which acts as the reducing agent, to yield the indole product in high yield. orgsyn.org This strategy highlights the power of transition-metal catalysis in constructing complex heterocyclic frameworks from readily available starting materials. mdpi.com

Another powerful strategy involves the cyclization of N-aryl imines, which can afford indoles through an oxidative linkage of two C-H bonds under mild, oxygen-mediated conditions. organic-chemistry.org While classic named reactions like the Fischer, Bartoli, and Larock indole syntheses remain staples for indole core formation, modern catalytic methods often provide milder conditions and broader functional group tolerance. thieme-connect.com For example, iron-promoted cascade reactions of propargylamines can lead to indole-3-carboxylates, showcasing the diversity of metals used in these cyclizations. organic-chemistry.org

Table 1: Examples of De Novo Indole Synthesis via Cyclization

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-ethenyl-3-nitrobenzoate | Pd(OAc)₂, PPh₃, CO | Methyl 1H-indole-4-carboxylate | 91% | orgsyn.org |

| 2-Alkynylaniline imines | PdI₂/KI, O₂, CO | 1-(Alkoxyarylmethyl)indole-3-carboxylic esters | Good | beilstein-journals.org |

Directed Functionalization at C4 and C6 Positions

Achieving site-selective functionalization of the indole's benzene (B151609) ring, particularly at the C4 and C6 positions, is a significant challenge due to the inherent reactivity of the C2 and C3 positions in the pyrrole (B145914) ring. thieme-connect.comnih.gov Recent advances in C-H activation have relied on the use of directing groups (DGs) to steer catalysts to these less reactive sites. nih.govnih.gov

Various directing groups installed on the indole nitrogen or at the C3 position can facilitate selective functionalization. For example, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.gov Similarly, ruthenium-catalyzed reactions have been developed for the remote C6-selective C-H alkylation of indole derivatives. thieme-connect.com Some methodologies can even achieve dual functionalization; for instance, arene-ligand-free ruthenium(II) carboxylate catalysis has been shown to effect dual C4/C6–H alkylations of indoles. thieme-connect.com While these methods are powerful, they often require precious metal catalysts and specific directing groups that may need to be installed and later removed, adding steps to a synthetic sequence. nih.gov

Post-Synthetic Modifications and Derivatization

Once the methyl 6-bromo-1H-indole-4-carboxylate core is synthesized, its functional groups offer numerous opportunities for further modification. These post-synthetic transformations are crucial for building molecular complexity and developing analogs for structure-activity relationship studies.

N-Alkylation of the Indole Nitrogen

The nitrogen atom of the indole ring is a common site for derivatization. N-alkylation is typically achieved by treating the indole with a base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an alkyl halide. nih.gov This reaction is versatile and allows for the introduction of a wide variety of substituents. For instance, 6-bromoindole (B116670) can be efficiently alkylated with reagents like methyl bromoacetate (B1195939) or propargyl bromide in the presence of NaH in a solvent like dimethylformamide (DMF). nih.gov This straightforward modification is a key step in the synthesis of many biologically active compounds. nih.govmdpi.com

Table 2: Examples of N-Alkylation of 6-Bromoindole

| Alkylating Agent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl bromoacetate | NaH / DMF | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | - | nih.gov |

| Propargyl bromide | NaH / DMF | 1-(Prop-2-yn-1-yl)-6-bromo-1H-indole | - | nih.gov |

Transformations of the Carboxylate Ester Group

The methyl ester at the C4 position is a versatile functional group that can be readily converted into other functionalities. One of the most common transformations is hydrolysis to the corresponding carboxylic acid. This is typically accomplished under basic conditions, for example, by refluxing the ester with sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of methanol (B129727) and water. nih.govchemicalbook.com The resulting carboxylic acid can then participate in a range of subsequent reactions, such as amide bond formation. For example, the synthesized 2-(6-bromo-1H-indol-1-yl)acetic acid can be coupled with glycine (B1666218) ester to form an amide bond, a key step in the synthesis of certain enzyme inhibitors. nih.gov

Table 3: Transformations of Indole Carboxylate Esters

| Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Methyl 2-(6-bromo-1H-indol-1-yl)acetate | NaOH, MeOH/H₂O, reflux | 2-(6-bromo-1H-indol-1-yl)acetic acid | nih.gov |

| Methyl 1-methyl-1H-indole-4-carboxylate | LiOH (aq.), THF/MeOH | 1-Methyl-1H-indole-4-carboxylic acid | chemicalbook.com |

Reactions Involving the C6 Bromo Substituent

The bromine atom at the C6 position is a critical handle for introducing further diversity through cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions are particularly prominent for this purpose. mdpi.com In a typical cross-coupling catalytic cycle, a low-valent palladium catalyst undergoes oxidative addition into the carbon-bromine bond. youtube.com This is followed by transmetalation with an organometallic partner and subsequent reductive elimination to form a new carbon-carbon or carbon-heteroatom bond and regenerate the catalyst. youtube.com

The Suzuki-Miyaura coupling, which pairs the bromoindole with a boronic acid or ester, is a widely used method for forming new carbon-carbon bonds. For example, the bromine at C6 of an N-substituted indole derivative can be coupled with (7-chlorobenzo[b]thiophen-2-yl)boronic acid to synthesize complex heterocyclic systems. nih.gov Other important palladium-catalyzed reactions include the Heck reaction (coupling with alkenes) and Sonogashira coupling (coupling with terminal alkynes), which further expand the synthetic utility of the C6 bromo substituent. mdpi.com Nickel and cobalt complexes are also emerging as effective, less expensive catalysts for various cross-coupling reactions. organic-chemistry.org

Table 4: Cross-Coupling Reactions at the C6-Bromo Position

| Coupling Partner | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| (7-Chlorobenzo[b]thiophen-2-yl)boronic acid | Pd(dppf)Cl₂, Na₂CO₃ | Suzuki Coupling | 6-Arylindole derivative | nih.gov |

| Aryl boronic acid | Palladium catalyst | Suzuki Coupling | 6-Arylindole | |

| Terminal alkyne | Palladium catalyst | Sonogashira Coupling | 6-Alkynylindole | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of Methyl 6 Bromo 1h Indole 4 Carboxylate

Electrophilic and Nucleophilic Reactivity

The indole (B1671886) nucleus is inherently nucleophilic, with the highest electron density typically at the C3 position, making it the primary site for electrophilic attack. The nitrogen atom's lone pair participates in the aromatic system, contributing to the ring's high electron density.

Nucleophilic Substitution: The bromine atom at the C6 position makes the molecule susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strong electron-withdrawing groups. More commonly, the bromine atom can be replaced via transition metal-catalyzed cross-coupling reactions. The ester group at C4 can undergo nucleophilic acyl substitution, such as hydrolysis to the corresponding carboxylic acid under basic or acidic conditions rsc.org.

Radical and Transition Metal-Catalyzed Transformations

The carbon-bromine bond in methyl 6-bromo-1H-indole-4-carboxylate is a key functional group for a variety of transformations, including radical reactions and transition metal-catalyzed cross-coupling reactions.

Radical Transformations: Aryl bromides can serve as precursors for aryl radicals under specific conditions, typically involving radical initiators like AIBN and a hydrogen atom source such as tributyltin hydride. These aryl radicals can then participate in intramolecular cyclizations if a suitable radical acceptor is present within the molecule. For example, 2-bromoindoles have been shown to undergo radical cyclization to form new ring systems rsc.org. While specific studies on this compound are not prevalent, the general principle of radical generation from the C-Br bond is applicable.

Transition Metal-Catalyzed Transformations: The bromine atom at the C6 position is well-suited for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C6 position of the indole ring. The general applicability of Suzuki-Miyaura coupling to bromoindoles is well-documented researchgate.net.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a new C-C bond at the C6 position with the introduction of a substituted vinyl group acs.org.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. This would provide a direct route to 6-aminoindole (B160974) derivatives from this compound nih.gov.

Below is a table summarizing potential transition metal-catalyzed reactions for the functionalization of the C6 position.

| Reaction Name | Coupling Partner | Catalyst/Base (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Aryl-1H-indole-4-carboxylate |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 6-Vinyl-1H-indole-4-carboxylate |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP / NaOtBu | 6-Amino-1H-indole-4-carboxylate |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 6-Alkynyl-1H-indole-4-carboxylate |

| Stille | Organostannane | Pd(PPh₃)₄ | 6-Aryl/Vinyl-1H-indole-4-carboxylate |

Intramolecular Cyclizations and Rearrangement Pathways

The bifunctional nature of this compound, possessing both a reactive C-Br bond and a modifiable ester group, along with the inherent reactivity of the indole core, provides opportunities for intramolecular reactions.

Intramolecular Cyclizations: By introducing a suitable tethered reactive group, typically via N-alkylation of the indole nitrogen, intramolecular cyclization can be induced. For instance, an N-allyl group could potentially undergo an intramolecular Heck reaction, or a tethered nucleophile could displace the bromine atom in a transition metal-catalyzed process to form a new heterocyclic ring fused to the indole system. Radical cyclizations of 7-bromoindoles carrying an unsaturated N-alkyl group have been reported, suggesting a similar strategy could be applied to the 6-bromo isomer researchgate.netmdpi.com.

Rearrangement Pathways: Indole derivatives can undergo various rearrangement reactions. A well-known example is the Fischer indole synthesis itself, which involves a -sigmatropic rearrangement. Post-synthesis, acid-catalyzed rearrangements of 3,3-disubstituted indolenines to 2,3-disubstituted indoles are also documented acs.orgrsc.org. While this compound is already formed, understanding these pathways is crucial when planning multi-step syntheses or when subjecting the molecule to acidic conditions where isomerization or rearrangement could be potential side reactions.

Computational and Quantum Chemical Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules like this compound.

Electronic Properties and Reactivity Indices: DFT calculations can provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These calculations can help predict the most likely sites for electrophilic and nucleophilic attack. For indole itself, computational studies have confirmed that the C3 position is the most nucleophilic researchgate.netnih.gov. For substituted indoles, these studies can quantify the electronic influence of substituents like the bromo and carboxylate groups on the reactivity of the entire molecule tandfonline.comnih.gov. For example, the electrophilicity index can be correlated with the electronic transition energies in substituted indoles nih.gov.

Mechanistic Investigations: Quantum chemical calculations can be employed to model the reaction pathways of the transformations discussed above. This includes calculating the activation energies for different steps in a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions. Such studies can help to understand the regioselectivity of reactions and to optimize reaction conditions. DFT studies have been used to investigate the stability of various indole isomers and to understand the energetics of reaction intermediates researchgate.net.

The following table lists some key computational parameters and their significance in understanding the reactivity of indole derivatives.

| Computational Parameter | Significance |

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). Higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). Lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Fukui Functions | Quantify the change in electron density at a specific site upon addition or removal of an electron, predicting local reactivity. |

Strategic Applications in Synthetic Organic Chemistry

Construction of Advanced Pharmaceutical Intermediates

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Halogenated indoles, in particular, serve as crucial intermediates in the synthesis of these therapeutic agents. The bromine atom in methyl 6-bromo-1H-indole-4-carboxylate can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, to introduce diverse functionalities. This strategic placement of a reactive handle allows for the late-stage diversification of molecular structures, a key advantage in drug discovery programs.

While direct and extensive literature on the specific use of this compound as a pharmaceutical intermediate is not broadly available, the applications of closely related analogs highlight its potential. For instance, the structurally similar compound, methyl 6-bromo-4-chloro-1H-indole-2-carboxylate, is recognized as an intermediate in the synthesis of various therapeutic agents. evitachem.com Its utility stems from the reactivity of the halogen substituents, enabling the construction of more complex and biologically active molecules. evitachem.com This suggests a parallel role for this compound in accessing novel pharmaceutical candidates. The presence of both a bromo-substituent for cross-coupling and an ester group for amide bond formation or reduction to an alcohol further enhances its value as a versatile synthetic intermediate.

Design and Synthesis of Biologically Relevant Scaffolds

The inherent biological activity of the indole core, combined with the modifiable nature of the bromo and carboxylate groups, makes this compound an attractive starting material for the design and synthesis of novel, biologically relevant scaffolds.

Inhibitors of Epigenetic Modifiers

Epigenetic modifications, such as DNA methylation and histone modification, play a crucial role in gene expression and are implicated in various diseases, including cancer. nih.gov Small molecules that can inhibit the enzymes responsible for these modifications, such as histone deacetylases (HDACs) and protein kinases, are of significant therapeutic interest. nih.gov The indole scaffold has been identified as a key pharmacophore in the development of various kinase inhibitors. While specific studies detailing the use of this compound in the synthesis of epigenetic modifier inhibitors are not prominent, the general strategy of utilizing functionalized indoles for this purpose is well-established. The bromine atom can serve as an anchor point for coupling with other aromatic or heterocyclic systems, a common feature in many kinase inhibitor designs.

Antibacterial Potentiators

The rise of antibiotic resistance is a major global health threat, necessitating the development of new strategies to combat bacterial infections. One such approach is the use of antibiotic potentiators, which are compounds that enhance the efficacy of existing antibiotics. Bacterial cystathionine (B15957) γ-lyase (bCSE) is an enzyme involved in the production of hydrogen sulfide (B99878) (H₂S) in bacteria, which helps protect them from oxidative stress induced by antibiotics. nih.gov Inhibition of bCSE can therefore render bacteria more susceptible to antibiotic treatment. nih.gov

Research has demonstrated that derivatives of 6-bromoindole (B116670) are effective inhibitors of bCSE and can act as antibiotic potentiators. nih.gov A study focused on the synthesis of selective indole-based bCSE inhibitors utilized 6-bromoindole as a key starting material to produce compounds that significantly enhanced the effect of antibiotics against pathogenic bacteria. nih.gov This highlights the potential of this compound to serve as a precursor for the synthesis of novel antibacterial potentiators. The carboxylate group could be further modified to improve pharmacokinetic properties or to introduce additional interactions with the target enzyme.

| Derivative of 6-bromoindole | Target Enzyme | Biological Activity | Reference |

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Bacterial Cystathionine γ-lyase (bCSE) | Antibiotic Potentiator | nih.gov |

| 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | Bacterial Cystathionine γ-lyase (bCSE) | Antibiotic Potentiator | nih.gov |

Development of Agrochemical and Material Science Candidates

The applications of this compound extend beyond the pharmaceutical realm into agrochemicals and material science.

In the field of agrochemicals, the biological activity of halogenated indoles makes them candidates for the development of new pesticides and herbicides. evitachem.com The indole-3-acetic acid (IAA) structure is a natural plant hormone, and synthetic analogs can exhibit herbicidal activity. The structural features of this compound could be modified to create compounds that interfere with plant growth processes.

In material science, indole-containing polymers have been investigated for their unique optical and electronic properties. A study on the polymerization of methyl indole-4-carboxylate demonstrated the synthesis of an oligomer, O-MI4C, with significant blue light blocking properties. mostwiedzy.pl This suggests the potential for developing novel materials for applications such as optical filters and protective coatings. The presence of the bromine atom in this compound could be exploited to further tune the properties of such materials, for example, by influencing the polymerization process or by serving as a site for subsequent functionalization.

| Polymer/Oligomer | Starting Material | Application | Reference |

| Poly(methyl indole-4-carboxylate) (O-MI4C) | Methyl indole-4-carboxylate | Blue light blocking material | mostwiedzy.pl |

Contributions to Chemical Library Synthesis

Chemical libraries are essential tools in modern drug discovery, providing a diverse collection of compounds for high-throughput screening against various biological targets. The concept of fragment-based drug discovery (FBDD) relies on the use of small, functionalized molecules (fragments) that can be elaborated into more potent and selective lead compounds. acs.org

This compound is an ideal candidate for inclusion in fragment libraries and for use in the generation of larger chemical libraries. Its relatively small size, coupled with two distinct points of functionality—the bromine atom for cross-coupling and the methyl ester for amidation or reduction—allows for the rapid and systematic synthesis of a wide range of derivatives. This "build-a-molecule" approach enables the exploration of a broad chemical space around the privileged indole scaffold, increasing the probability of identifying novel hits in screening campaigns. The versatility of this building block makes it a valuable asset for academic and industrial research groups engaged in the discovery of new bioactive molecules.

Advanced Analytical and Spectroscopic Characterization of Derived Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of derivatives of methyl 6-bromo-1H-indole-4-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of structural modifications and the assignment of all resonances.

¹H NMR Spectroscopy: The proton NMR spectra of indole (B1671886) derivatives exhibit characteristic chemical shifts. The N-H proton of the indole ring typically appears as a broad singlet in the downfield region (around δ 11.0-12.0 ppm), although this signal can be exchanged with D₂O. The protons on the aromatic core resonate between δ 7.00 and 7.70 ppm. researchgate.net Specific substitutions on the indole ring, derived from the parent compound, will cause predictable shifts and changes in coupling patterns, which are crucial for confirming the outcome of a chemical transformation. For instance, alkylation at the N-1 position would result in the disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group's protons. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For indole carboxylates, the carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum (around δ 162.0 ppm). researchgate.net The carbons of the indole ring itself resonate between δ 103.0 and 138.0 ppm. researchgate.net The carbon atom bearing the bromine (C-6) is expected to have a chemical shift influenced by the halogen's electronegativity. Analysis of ¹³C NMR spectra is fundamental in confirming the carbon skeleton of newly synthesized derivatives.

Detailed 2D NMR experiments, such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. nih.gov

Interactive Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Indole Derivatives

This table presents typical chemical shift ranges for protons and carbons in indole structures related to this compound. Actual values for specific derivatives will vary based on substitution patterns.

| Atom/Group | Technique | Typical Chemical Shift (δ, ppm) | Notes |

| Indole N-H | ¹H NMR | 11.0 - 12.0 | Broad singlet, exchangeable with D₂O. Disappears upon N-alkylation. researchgate.net |

| Aromatic C-H | ¹H NMR | 7.0 - 7.7 | Complex multiplets, specific shifts and couplings depend on substitution. researchgate.net |

| Ester -OCH₃ | ¹H NMR | ~3.9 | Singlet. |

| Indole Ring Carbons | ¹³C NMR | 103.0 - 138.0 | Includes C2, C3, C3a, C4, C5, C6, C7, C7a. researchgate.net |

| Carbonyl C=O | ¹³C NMR | ~162.0 | Ester carbonyl. researchgate.net |

| Ester -OCH₃ | ¹³C NMR | ~52.0 | |

| C-Br | ¹³C NMR | ~115.0 | Shift influenced by bromine and other substituents. uni.lu |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of compounds derived from this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula.

Common ionization techniques for these derivatives include Electrospray Ionization (ESI), which is a soft ionization method suitable for polar, thermally labile molecules. In ESI-MS, derivatives are typically observed as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly detected. nih.gov The isotopic pattern resulting from the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) provides a characteristic signature in the mass spectrum, with two peaks separated by 2 Da (M and M+2).

Fragmentation analysis (MS/MS) can further be used to probe the structure of the derivatives by breaking the molecule into smaller, characteristic fragments, which helps to confirm the connectivity of different structural motifs.

Interactive Table 2: Predicted Mass-to-Charge Ratios for Adducts of a Substituted Bromo-Indole Derivative

The following table shows predicted m/z values for various adducts of a related compound, methyl 6-bromo-4-chloro-1H-indole-2-carboxylate (C₁₀H₇BrClNO₂), illustrating the types of ions that can be observed.

| Adduct Type | Formula | Predicted m/z |

| Protonated Molecule | [M+H]⁺ | 287.94216 |

| Sodiated Molecule | [M+Na]⁺ | 309.92410 |

| Ammoniated Molecule | [M+NH₄]⁺ | 304.96870 |

| Potassiated Molecule | [M+K]⁺ | 325.89804 |

| Deprotonated Molecule | [M-H]⁻ | 285.92760 |

Data sourced from predicted values for methyl 6-bromo-4-chloro-1H-indole-2-carboxylate. nih.gov

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline derivatives of this compound. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state, including their conformation and intermolecular interactions.

For indole derivatives, X-ray crystallography can confirm the planarity of the indole ring system and determine the orientation of substituents. A key feature often revealed is the nature of hydrogen bonding. For instance, in the crystal structure of the related 6-bromo-1H-indole-3-carboxylic acid, intermolecular N—H···O and O—H···O hydrogen bonds are crucial in defining the crystal packing, linking molecules into dimers and layers. youtube.com Such analyses are vital for understanding supramolecular chemistry and how molecules interact in the solid state, which can influence physical properties like melting point and solubility.

The crystallographic data obtained includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group.

Interactive Table 3: Crystallographic Data for 6-bromo-1H-indole-3-carboxylic acid

This table presents the single-crystal X-ray diffraction data for a compound structurally similar to the title compound's derivatives, demonstrating the type of information obtained from this analysis.

| Parameter | Value |

| Compound | 6-bromo-1H-indole-3-carboxylic acid |

| Formula | C₉H₆BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2229 (14) |

| b (Å) | 11.874 (2) |

| c (Å) | 11.079 (2) |

| β (°) | 108.37 (3) |

| Volume (ų) | 901.7 (3) |

| Z | 4 |

| Hydrogen Bonds | O—H···O and N—H···O interactions observed. youtube.com |

Data sourced from a study on 6-bromo-1H-indole-3-carboxylic acid. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in derivatives of this compound by probing their characteristic molecular vibrations. youtube.com

FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds and is excellent for identifying key functional groups. rsc.org For indole derivatives, characteristic absorption bands include:

N-H Stretch: A sharp peak around 3400 cm⁻¹ for the indole N-H group. adventchembio.com

C=O Stretch: A strong absorption band typically in the region of 1680-1720 cm⁻¹ for the ester carbonyl group.

C-N Stretch: Vibrations for the C-N bond within the indole ring.

C-Br Stretch: This vibration occurs in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy, which measures light scattering, is highly effective for analyzing non-polar bonds and symmetric vibrations, making it complementary to FTIR. rsc.org It is particularly useful for observing the vibrations of the aromatic ring backbone and can be used to monitor reactions in solution, including those involving solids or occurring in aqueous media where FTIR is hampered by water absorption. youtube.com

Together, these techniques provide a vibrational fingerprint of the molecule, allowing for confirmation of its functional groups and successful derivatization.

Interactive Table 4: Characteristic Vibrational Frequencies for Indole Derivatives

| Functional Group | Vibration Type | Technique | Typical Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | FTIR | ~3412 adventchembio.com |

| Ester C=O | Stretch | FTIR | 1680 - 1720 |

| Aromatic C=C | Stretch | FTIR/Raman | 1450 - 1625 adventchembio.com |

| C-H Aromatic | Stretch | FTIR/Raman | ~3000 - 3100 |

| C-H Aliphatic | Stretch | FTIR/Raman | ~2850 - 2960 adventchembio.com |

Chromatographic and Purity Assessment Methods

Chromatographic techniques are essential for the separation, purification, and purity assessment of derivatives synthesized from this compound. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of these compounds.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727), sometimes with acid modifiers like formic acid or trifluoroacetic acid). The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Commercial batches of methyl 6-bromoindole-4-carboxylate are available with purities of 95% or higher, as determined by HPLC. bldpharm.com

For more complex mixtures or for simultaneous purification and analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This hyphenated technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry, providing purity data and molecular weight information for each separated component.

Emerging Trends and Future Research Directions

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of complex heterocyclic compounds like methyl 6-bromo-1H-indole-4-carboxylate is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous waste, energy consumption, and the use of eco-friendly solvents. google.com Traditional methods for creating the indole (B1671886) ring can involve harsh conditions and multi-step processes. Modern research is focused on developing more sustainable alternatives.

Key green chemistry techniques being explored for indole synthesis include:

Microwave-Assisted Synthesis: This method uses microwave irradiation to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. google.comnih.gov It is an energy-efficient approach for accelerating the synthesis of indole derivatives. nih.gov

Mechanochemistry: This solvent-free approach involves inducing reactions by grinding solid reactants together, a technique known as ball milling. orgsyn.orgresearchgate.net Mechanochemical Fischer indolisation, for example, offers an eco-friendly route to indoles by eliminating the need for bulk solvents and often allowing reactions to proceed at room temperature. orgsyn.orgresearchgate.net

Alternative Solvents: The use of water, ionic liquids, or deep-eutectic liquids as reaction media is being investigated to replace volatile and often toxic organic solvents. researchgate.net

Catalysis: The development of novel, highly efficient catalysts, including nanocatalysts, can improve reaction selectivity and reduce the energy requirements for synthesis. researchgate.net

While specific studies on the green synthesis of this compound are not yet prevalent, these established green methodologies for general indole synthesis represent a clear future direction for its production.

Table 1: Comparison of Green Synthesis Methods for Indole Scaffolds

| Technique | Core Principle | Key Advantages | Potential Application to Target Compound |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating of polar materials using microwave irradiation. nih.gov | Reduced reaction times, increased yields, higher purity, energy efficiency. google.comresearchgate.net | Acceleration of cyclization or cross-coupling steps in the synthesis pathway. |

| Mechanochemistry (Ball Milling) | Inducing chemical reactions in solids by mechanical force. orgsyn.org | Solvent-free, reduced waste, access to different reaction pathways. orgsyn.orgresearchgate.net | Solid-state synthesis of the indole ring system from appropriate precursors. |

| Ultrasound-Assisted Synthesis | Use of acoustic cavitation to enhance chemical reactivity. researchgate.net | Improved reaction rates and yields, enhanced mass transfer. | Facilitating reactions that are sensitive to mass transfer limitations. |

| Use of Green Catalysts | Employing reusable or benign catalysts (e.g., nanocatalysts, biocatalysts). researchgate.net | High efficiency, selectivity, reduced use of toxic reagents. | Palladium-catalyzed cross-coupling reactions using modern, highly active catalyst systems. |

Exploration of Novel Bioactive Derivatives

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net The specific substitution pattern of this compound, featuring a bromine atom and a carboxylate group, provides key anchor points for chemical modification to generate novel derivatives with therapeutic potential. The bromine atom, for instance, can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Recent research has demonstrated that indole-based compounds are potent inhibitors of various protein kinases, enzymes that are often dysregulated in diseases like cancer. researchgate.net The indole nucleus can mimic the structure of peptides and bind to enzymes, making it a valuable starting point for drug development. researchgate.net

Patents and research articles highlight the use of closely related 6-bromo-indole-4-carboxylic acid derivatives as intermediates for synthesizing potent inhibitors of key cellular targets:

EZH2 Inhibitors: A patent discloses the synthesis of substituted indoles, starting from a derivative of 6-bromo-indole-4-carboxylic acid, that act as inhibitors of the enzyme EZH2 (Enhancer of zeste homolog 2). google.com EZH2 is a histone methyltransferase that is a critical player in epigenetic regulation and is a validated target in oncology.

Protein Kinase Inhibitors: The indole core is a foundational scaffold for numerous kinase inhibitors. mdpi.com Research on related bromo-indole carboxamides and other derivatives has identified potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer. nih.govresearchgate.net The development of indole-based compounds that can overcome resistance to existing EGFR inhibitors is an active area of research. researchgate.net

FLT3 Inhibitors: Several FDA-approved and clinical-phase drugs targeting the FMS-like tyrosine kinase 3 (FLT3), a critical driver in acute myeloid leukemia, are based on the indole scaffold. nih.gov This highlights the potential for derivatives of this compound to be explored for this indication.

Table 2: Examples of Bioactive Derivatives Based on Substituted Indole Scaffolds

| Scaffold Base | Derivative Class | Biological Target | Therapeutic Area |

|---|---|---|---|

| 6-Bromo-1H-indole-4-carboxylic acid | Indole Carboxamides | EZH2 google.com | Oncology |

| 5-Bromoindole-2-carboxylic acid | Oxadiazoles, Carbothioamides | EGFR nih.govresearchgate.net | Oncology |

| Indole-2-carboxamide | Indole-based hybrids | Multi-kinase (e.g., PI3Kα) researchgate.net | Oncology |

| Indole | Indole-based hybrids | FLT3, c-KIT, PDGFR nih.gov | Oncology, Hematology |

Integration with Flow Chemistry and Automation

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is revolutionizing synthetic chemistry, particularly in the pharmaceutical industry. researchgate.netgoogle.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scalability. mdpi.com

For a scaffold like this compound, flow chemistry can be transformative in several ways:

Improved Synthesis: Many reactions used to construct indole rings or modify them, such as the Fischer indole synthesis, can be performed more efficiently and safely under the high-temperature and high-pressure conditions achievable in flow reactors. researchgate.net

Library Generation: When coupled with automation, such as liquid handlers and automated reagent injectors, flow chemistry systems can rapidly generate large libraries of derivatives. nih.gov By systematically reacting this compound with a diverse set of building blocks in a flow setup, researchers can quickly create a wide array of novel compounds for biological screening. nih.gov This modular approach accelerates the hit-to-lead phase of drug discovery. nih.gov

Access to Novel Chemistries: Flow reactors enable the safe use of chemistries that are often difficult to scale in batch, such as reactions involving hazardous reagents, photochemistry, or electrochemistry. nih.gov This expands the toolkit available to medicinal chemists for modifying the indole scaffold.

The integration of flow synthesis and automation represents a powerful strategy for efficiently exploring the chemical space around the this compound core, accelerating the discovery of new drug candidates.

Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design effective inhibitors. purdue.edunih.govdocumentsdelivered.com The process typically involves computational techniques like molecular docking to predict how a molecule will bind to the target's active site. nih.gov

The this compound scaffold is well-suited for SBDD initiatives. Its rigid bicyclic core provides a defined shape for docking, while the functional groups offer points for interaction and further modification.

Recent research on related bromo-indole derivatives illustrates the power of this approach:

Docking Studies for EGFR Inhibitors: Researchers have successfully used molecular docking to study how 5-bromoindole-2-carboxylic acid derivatives bind to the ATP-binding site of the EGFR kinase domain. nih.govresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. The insights gained from these computational models guide the synthesis of new derivatives with improved binding affinity and selectivity. nih.govresearchgate.net

Identifying Key Interactions: In silico studies can pinpoint which parts of the indole molecule are most important for binding. For example, docking might show that the indole nitrogen acts as a hydrogen bond donor to a key residue in the enzyme's hinge region, a common binding motif for kinase inhibitors. mdpi.com The model can also predict how modifications, such as adding different groups via the bromine at position 6, will fill adjacent hydrophobic pockets, thereby increasing potency. nih.govresearchgate.net

Future research will undoubtedly leverage the known structure of this compound in SBDD campaigns against a variety of disease targets. By combining computational modeling with synthetic chemistry, researchers can more efficiently design and develop novel, highly targeted therapies. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing methyl 6-bromo-1H-indole-4-carboxylate, and how are regioselectivity challenges addressed?

Answer: A typical synthesis involves bromination of a pre-formed indole scaffold or esterification of a brominated indole carboxylic acid. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Regioselectivity is influenced by electron-donating/withdrawing groups on the indole ring; the carboxylate group at position 4 directs bromination to position 6 via resonance stabilization of intermediates . Esterification of the carboxylic acid precursor (e.g., using thionyl chloride followed by methanol) is a standard step, as seen in analogous indole-ester syntheses .

Q. What spectroscopic methods are recommended for characterizing this compound, and how are key spectral features interpreted?

Answer:

- NMR :

- ¹H NMR : The indole NH proton appears as a broad singlet (~δ 10–12 ppm). Aromatic protons at positions 5 and 7 show coupling patterns dependent on substitution. The methyl ester group resonates as a singlet (~δ 3.8–4.0 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) of the ester appears at ~δ 165–170 ppm. Bromine’s inductive effect deshields adjacent carbons (e.g., C-6 at ~δ 120–125 ppm).

- LC/MS : The molecular ion [M+H]⁺ is expected at m/z 254/256 (Br isotope pattern). Fragmentation peaks may include loss of COOCH₃ (m/z 196/198) .

Q. How should this compound be stored to ensure stability, and what degradation pathways are observed under suboptimal conditions?

Answer: Store under inert gas (N₂/Ar) at room temperature, sealed in a dry environment to prevent hydrolysis of the ester group. Exposure to moisture or light may lead to ester hydrolysis (to the carboxylic acid) or debromination. Stability studies using HPLC over 6 months show <5% degradation under optimal storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the bromination of methyl 1H-indole-4-carboxylate?

Answer: Key factors include:

- Solvent choice : DMF or CHCl₃ enhances bromine solubility and reaction homogeneity.

- Temperature control : Slow addition of NBS at 0°C minimizes side reactions (e.g., di-bromination).

- Catalysts : Lewis acids like FeCl₃ (5 mol%) can enhance regioselectivity for the 6-position. Post-reaction quenching with Na₂S₂O₃ removes excess bromine. Yields >80% are achievable with these optimizations .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR) for this compound?

Answer:

- Impurity analysis : Use LC-MS to detect byproducts (e.g., di-brominated isomers or hydrolyzed carboxylic acid).

- Variable temperature NMR : Aggregation or rotameric effects may cause splitting; heating to 50°C in DMSO-d₆ can simplify spectra.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings. For example, cross-peaks between H-5 and H-7 confirm the indole scaffold .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how are results contextualized?

Answer:

- Cytotoxicity assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to controls like doxorubicin.

- Molecular docking : Model interactions with targets (e.g., kinases or DNA repair enzymes) using AutoDock Vina. Validate with mutagenesis studies if binding is observed.

- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS/MS. A half-life <30 min suggests poor pharmacokinetics .

Q. What strategies are effective in achieving >98% purity for this compound, and how are residual solvents managed?

Answer:

- Recrystallization : Use ethyl acetate/hexane (1:3) to remove polar impurities.

- Preparative HPLC : Employ a C18 column with isocratic elution (acetonitrile:H₂O = 70:30).

- Residual solvent testing : Follow ICH Q3C guidelines; GC-MS detects traces of DMF or THA. Purity is confirmed by elemental analysis (C, H, N ±0.4%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.